

NACHT Domain Structure and Inhibition Mechanism

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Compound Focus: Nlrp3-IN-6

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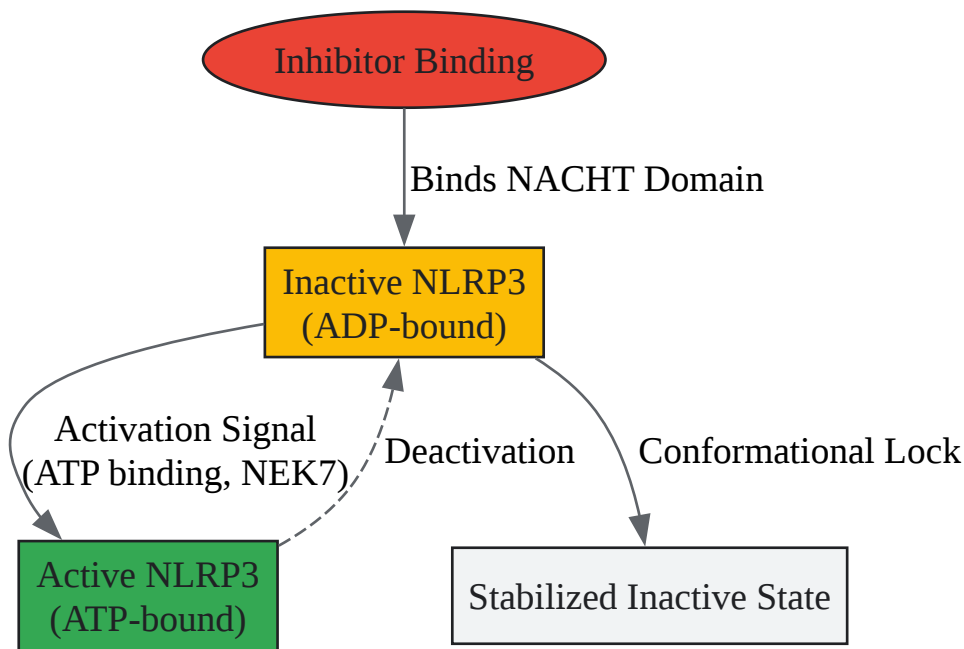
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The NACHT domain is the central regulatory unit of NLRP3, responsible for ATP binding and hydrolysis, which drives the oligomerization necessary for inflammasome activation [1] [2] [3]. Key structural features and the mechanism of inhibition are outlined below.

Aspect	Description
Domain Composition	Central NACHT domain with four subdomains: NBD, HD1, WHD, HD2 [1].

| **Active vs. Inactive State** | **Active (ATP-bound):** $\sim 85^\circ\text{-}90^\circ$ subdomain rotation [1] [4]. **Inactive (ADP-bound):** Closed, auto-inhibited conformation [5]. || **General Inhibition Mechanism** | Small molecules bind to the NACHT domain, acting as an "intramolecular glue" that locks it in an inactive conformation, preventing the structural rearrangements required for activation [5]. |

The following diagram illustrates the transition from the inactive to the active state of NLRP3 and the general mechanism by which inhibitors stabilize the inactive form.



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Diagram of NLRP3 activation and inhibitor mechanism. Specific inhibitors like **MCC950** bind to the NACHT domain in a location distinct from the nucleotide-binding site, locking NLRP3 in a closed conformation [1]. A crystal structure of the NACHT domain in complex with an inhibitor (PDB ID: 7ALV) shows the compound acts as an **intramolecular glue**, stabilizing the inactive conformation [5].

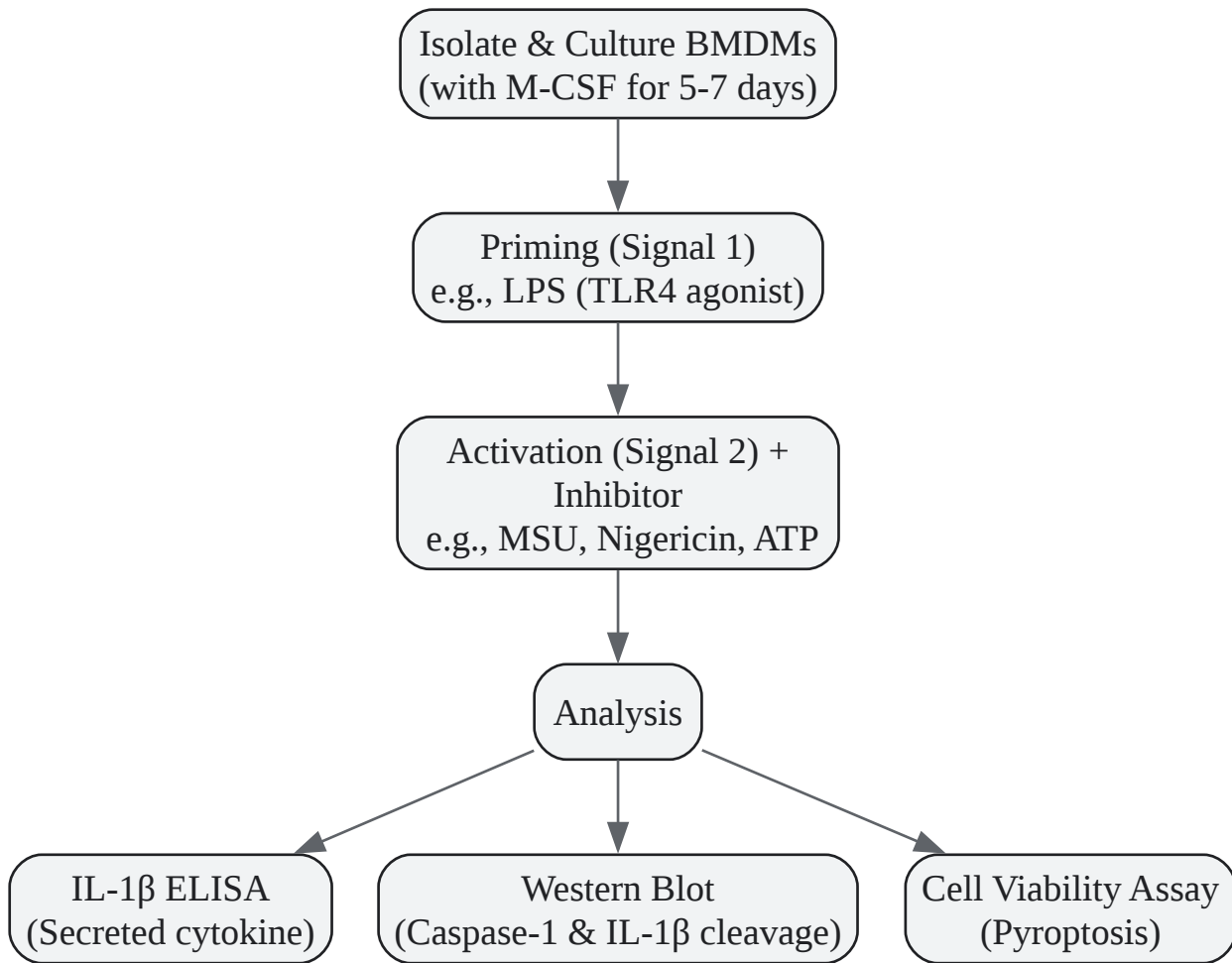
Experimental Approaches for Characterization

The following table summarizes key experimental methods used to study NLRP3 NACHT domain binding and function.

Method	Application & Key Outcomes	Consideration / Relevance
Cryo-Electron Microscopy (Cryo-EM)	Determine structures of full-length NLRP3 in different states (e.g., open octamer, closed cage, active disk) [1] [4]. Reveals large-scale conformational changes.	Requires specialized equipment and expertise; ideal for visualizing large complexes and oligomeric states.
X-ray Crystallography	Obtain high-resolution atomic structures of domains (e.g., NACHT) in complex	Typically limited to isolated domains or smaller proteins, not

Method	Application & Key Outcomes	Consideration / Relevance
	with inhibitors [5]. Defines precise binding pockets and atomic interactions.	full-length oligomers.
Cellular Assays (IL-1β ELISA)	Measure functional consequence of inflammasome activation (e.g., mature IL-1 β release) in primary BMDMs or cell lines (THP-1) [6] [7].	Provides a direct readout of biological activity and inhibitor efficacy in a cellular context.
Nano Differential Scanning Fluorimetry (nanoDSF)	Assess protein stability by measuring thermal shift upon ligand (e.g., ATP, inhibitor) binding [1].	Used to confirm binding and stabilizing effects of ligands on the target protein.
ATPase Activity Assays	Quantify inhibition of NLRP3's ATP hydrolysis activity, a key function of the NACHT domain [1].	Directly measures the impact on the enzymatic activity central to NLRP3 activation.

A general workflow for a cellular assay in BMDMs is visualized below.



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Experimental workflow for NLRP3 inflammasome activation and inhibition in BMDMs. This protocol can be adapted using **undifferentiated THP-1 cells**, which offer a simplified model as they constitutively express NLRP3 components and respond robustly to canonical activators like nigericin and ATP [7].

Research Context and Inhibitor Development

Understanding the landscape of NLRP3 inhibitor research provides valuable context.

- **Clinical Development:** The field is active with candidates in clinical trials. For example, **BGE-102** is a novel, brain-penetrant NLRP3 inhibitor in Phase 1 trials, reported to inhibit NLRP3 through a unique binding site and mechanism [8].
- **Natural Product Discovery:** Computational drug discovery is being used to identify phytochemical alkaloids (e.g., Oxyacanthine, Magnoflorine) that may bind the NACHT/PYD interface, highlighting

this region as a target for therapeutic intervention [9].

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